

# Structural comparison of GSK-5959 and GSK6853 binding to BRPF1.

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Structural and Functional Comparison of **GSK-5959** and GSK6853 Binding to the BRPF1 Bromodomain

This guide provides a detailed comparative analysis of two potent and selective inhibitors of the Bromodomain and PHD Finger-containing Protein 1 (BRPF1), **GSK-5959** and its optimized analogue GSK6853. BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase complexes, playing a significant role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by BRPF1.

## **Quantitative Binding and Activity Data**

The following table summarizes the key quantitative data for **GSK-5959** and GSK6853, highlighting the superior potency and selectivity of GSK6853.



| Parameter                          | GSK-5959     | GSK6853    | Reference |
|------------------------------------|--------------|------------|-----------|
| BRPF1 Binding<br>Affinity          |              |            |           |
| BROMOscan (Kd)                     | 10 nM        | 0.3 nM     | [1][2]    |
| TR-FRET (IC50)                     | 80 nM        | 8 nM       | [2][3]    |
| Cellular Activity                  |              |            |           |
| NanoBRET™ (IC50)                   | -<br>0.98 μM | 20 nM      | [2][4]    |
| Chemoproteomic<br>Assay (pIC50)    | Not Reported | 8.6        | [1][2]    |
| Selectivity                        |              |            |           |
| Fold Selectivity vs. BRPF2         | 90-fold      | >1600-fold | [1][2]    |
| Fold Selectivity vs.<br>BET family | >500-fold    | >1600-fold | [1][2]    |

## **Structural Comparison of Binding Modes**

The high-resolution X-ray crystal structures of both **GSK-5959** (PDB: 4UYE) and GSK6853 (PDB: 5G4R) in complex with the BRPF1 bromodomain reveal a conserved binding mode within the acetyl-lysine binding pocket.[3] Both compounds are anchored through key interactions with conserved residues.

The benzimidazolone core of both inhibitors occupies the central part of the binding pocket. The optimization of **GSK-5959** to GSK6853 involved modifications to the piperidine moiety. In GSK6853, the introduction of a methyl group on the piperazine ring enhances potency by exploiting a small hydrophobic pocket within the BRPF1 binding site.[3] This subtle structural change also contributes to the significantly improved selectivity of GSK6853 over other bromodomains, particularly BRPF2.[3]

Below is a diagram illustrating the chemical structures of **GSK-5959** and GSK6853.



GSK6853 GSK-5959

Click to download full resolution via product page

Chemical structures of GSK-5959 and GSK6853.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the presented data.

## BROMOscan™ Bromodomain Binding Assay

The BROMOscan<sup>™</sup> assay is a competition binding assay that quantifies the ability of a test compound to displace a reference ligand from a DNA-tagged bromodomain.

**Experimental Workflow:** 





Click to download full resolution via product page

A generalized workflow for the BROMOscan $^{\text{TM}}$  assay.

Protocol:



- Test compounds are serially diluted in DMSO.
- The compound dilutions are incubated with a DNA-tagged BRPF1 bromodomain construct.
- The mixture is then added to a well containing an immobilized, proprietary BRPF1 ligand.
- After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound protein.
- The amount of BRPF1 bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.
- The data is used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.[5]

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays measure the binding of an inhibitor to a bromodomain by detecting the disruption of the interaction between the bromodomain and a fluorescently labeled acetylated histone peptide.

#### Protocol:

- Recombinant BRPF1 protein (e.g., GST-tagged) and a biotinylated acetylated histone peptide are used.
- A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidinconjugated acceptor fluorophore (e.g., APC) is used.
- In the absence of an inhibitor, the binding of BRPF1 to the histone peptide brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
- Test compounds are added in a dose-dependent manner.
- Inhibitor binding to BRPF1 disrupts the protein-peptide interaction, leading to a decrease in the FRET signal.



• IC50 values are determined by plotting the FRET signal against the inhibitor concentration. [6][7]

## NanoBRET™ Cellular Target Engagement Assay

The NanoBRET<sup>™</sup> assay allows for the measurement of compound binding to a target protein within living cells.

#### Protocol:

- Cells are co-transfected with plasmids expressing the BRPF1 bromodomain fused to NanoLuc® luciferase (the energy donor) and histone H3.3 fused to HaloTag® (the energy acceptor).
- The HaloTag® is labeled with a cell-permeable fluorescent ligand.
- In the absence of an inhibitor, the interaction between BRPF1 and histone H3.3 in the nucleus results in a BRET signal.
- Cells are treated with varying concentrations of the test compound.
- The inhibitor competes with the histone for binding to the BRPF1 bromodomain, causing a
  decrease in the BRET signal.
- The IC50 value, representing the concentration of inhibitor that displaces 50% of the histone binding, is calculated from the dose-response curve.[2][8]

## Conclusion

GSK6853 represents a significant improvement over its predecessor, **GSK-5959**, exhibiting substantially higher potency for BRPF1 and exceptional selectivity across the bromodomain family. The detailed structural and quantitative data presented in this guide provide a solid foundation for researchers utilizing these chemical probes to investigate the biological functions of the BRPF1 bromodomain and for the further development of BRPF1-targeted therapeutics. The provided experimental protocols offer a framework for the validation and application of these and other BRPF1 inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
- 2. promega.com [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Twenty Crystal Structures of Bromodomain and PHD Finger Containing Protein 1
   (BRPF1)/Ligand Complexes Reveal Conserved Binding Motifs and Rare Interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- To cite this document: BenchChem. [Structural comparison of GSK-5959 and GSK6853 binding to BRPF1.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672394#structural-comparison-of-gsk-5959-and-gsk6853-binding-to-brpf1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com